molecular formula C24H23N3O3S2 B12034959 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide CAS No. 618076-24-7

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B12034959
CAS No.: 618076-24-7
M. Wt: 465.6 g/mol
InChI Key: PAOPDVGRLBHWLM-MRCUWXFGSA-N
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Description

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features a unique structure combining indole, thiazolidine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the formation of the indole moiety. The final step involves the coupling of these intermediates with acetamide under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

618076-24-7

Molecular Formula

C24H23N3O3S2

Molecular Weight

465.6 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H23N3O3S2/c1-2-14-26-23(30)21(32-24(26)31)20-17-10-6-7-11-18(17)27(22(20)29)15-19(28)25-13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,25,28)/b21-20-

InChI Key

PAOPDVGRLBHWLM-MRCUWXFGSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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